molecular formula C9H15NO4 B12566838 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane CAS No. 158380-48-4

2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane

Cat. No.: B12566838
CAS No.: 158380-48-4
M. Wt: 201.22 g/mol
InChI Key: ZINSJUMOAGXXNP-UHFFFAOYSA-N
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Description

2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane typically involves the reaction of 2-methyl-3-nitroprop-2-en-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient production of this compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro derivatives or oxides.

    Reduction: Amines or hydroxylamines are common products.

    Substitution: Various substituted oxane derivatives can be formed.

Scientific Research Applications

2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets through its nitro and oxane groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Phenyl-2-nitropropene: Shares the nitro group but differs in the aromatic ring structure.

    2-Methyl-3-nitroprop-2-en-1-ol: Similar in structure but lacks the oxane ring.

    N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium: Contains similar functional groups but differs in overall structure.

Uniqueness

2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane is unique due to its combination of a nitro group and an oxane ring, which imparts distinct chemical and physical properties

Properties

CAS No.

158380-48-4

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

2-(2-methyl-3-nitroprop-2-enoxy)oxane

InChI

InChI=1S/C9H15NO4/c1-8(6-10(11)12)7-14-9-4-2-3-5-13-9/h6,9H,2-5,7H2,1H3

InChI Key

ZINSJUMOAGXXNP-UHFFFAOYSA-N

Canonical SMILES

CC(=C[N+](=O)[O-])COC1CCCCO1

Origin of Product

United States

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